N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide (NCTPA) is an organosulfur compound with a wide range of biological activities. It has been widely studied as a potential drug candidate for the treatment of various diseases. This compound has been found to have anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties. It has also been found to have neuro- and cardioprotective effects.
Wissenschaftliche Forschungsanwendungen
Inhibition of KCC2
VU0463271 is a potent and selective inhibitor of the neuronal K-Cl cotransporter, KCC2 . It displays over 100-fold selectivity versus the Na-K-2Cl cotransporter 1 (NKCC1) and shows no activity against a panel of 68 GPCRs, ion channels, and transporters .
Study of Cation-Chloride Cotransporters (CCCs)
VU0463271 has been used in the study of CCCs, which are fundamental in cell volume homeostasis, transepithelial ion movement, maintenance of intracellular Cl2 concentration, and neuronal excitability . A cryoelectron microscopy structure of human K+–Cl2 cotransporter (KCC)1 bound with the VU0463271 inhibitor in an outward-open state has been presented .
Research on Neuronal Excitability
The compound has been used in research on neuronal excitability. CCCs, which VU0463271 inhibits, play a fundamental role in this area .
Investigation of Cell Volume Homeostasis
VU0463271 has been used in the investigation of cell volume homeostasis. CCCs, which the compound inhibits, are fundamental in this process .
Study of Transepithelial Ion Movement
The compound has been used in the study of transepithelial ion movement. CCCs, which VU0463271 inhibits, are fundamental in this process .
Research on Intracellular Cl2 Concentration
VU0463271 has been used in research on the maintenance of intracellular Cl2 concentration. CCCs, which the compound inhibits, play a fundamental role in this area .
Pain Hypersensitivity Research
VU0463271-induced pain hypersensitivity in mice was abrogated by co-treatment with the NMDAR antagonist, pregabalin (an α2δ-1 inhibitory ligand), or α2δ-1 C-terminus mimicking peptide . This suggests that KCC2 controls presynaptic and postsynaptic NMDAR activity specifically in excitatory dorsal horn neurons .
Research on Nociceptive Transmission
The compound has been used in research on nociceptive transmission. KCC2 impairment preferentially potentiates nociceptive transmission between spinal excitatory interneurons via α2δ-1-bound NMDARs .
Wirkmechanismus
Target of Action
The primary target of VU0463271 is the neuronal potassium-chloride cotransporter 2 (KCC2) . KCC2 plays a fundamental role in neuronal excitability and cell volume homeostasis .
Mode of Action
VU0463271 acts as a potent inhibitor of KCC2. It binds to KCC2, resulting in the inhibition of the transporter . This interaction disrupts the normal function of KCC2, leading to changes in the transport of potassium and chloride ions across the neuronal cell membrane .
Biochemical Pathways
The inhibition of KCC2 by VU0463271 affects the electroneutral symport of Cl- with K+ across membranes . This process is crucial for maintaining the intracellular concentration of these ions, which in turn influences neuronal excitability and cell volume homeostasis .
Pharmacokinetics
VU0463271 has a moderate-to-high clearance rate in rats, with a clearance of 57 mL/min/kg following intravenous administration . Its volume of distribution at steady state (Vss) is 0.4 L/kg . These properties, coupled with its moderate-to-high clearance, result in a relatively short half-life (t1/2) of 9 minutes in vivo .
Result of Action
The inhibition of KCC2 by VU0463271 leads to a reversible depolarizing shift in E GABA values and an increase in the spiking of cultured hippocampal neurons . In mouse hippocampal slices under low-Mg2+ conditions, the application of VU0463271 induces unremitting recurrent epileptiform discharges .
Eigenschaften
IUPAC Name |
N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS2/c1-13-11-26-19(20-13)23(15-7-8-15)18(24)12-25-17-10-9-16(21-22-17)14-5-3-2-4-6-14/h2-6,9-11,15H,7-8,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPONSKCACOZTGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N(C2CC2)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.